molecular formula C10H6F3NO2S B1342838 3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile CAS No. 64728-74-1

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile

Cat. No.: B1342838
CAS No.: 64728-74-1
M. Wt: 261.22 g/mol
InChI Key: GUSPNHGJXQUXSG-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets, which can vary depending on the application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)phenylacetonitrile
  • 3-(Trifluoromethyl)phenylsulfonamide

Uniqueness

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile is unique due to the combination of the trifluoromethyl group, sulfonyl group, and acrylonitrile moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)8-3-1-4-9(7-8)17(15,16)6-2-5-14/h1-4,6-7H/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSPNHGJXQUXSG-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C=CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)/C=C/C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.